4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide
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Overview
Description
Thiazole is a heterocyclic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Compounds with a thiazole ring have been found to exhibit a wide range of biological activities, including acting as c-Met inhibitors .
Synthesis Analysis
Thiazole compounds can be synthesized through various methods. One common method involves a nucleophilic substitution reaction with a nitropyridine as the raw material . The synthesis method can be optimized in terms of temperature and solvent use .Molecular Structure Analysis
Thiazole is a planar molecule. Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions. For example, they can participate in nucleophilic substitution reactions . The specific reactions that “4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide” can undergo would depend on its exact structure and the conditions it is subjected to.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Heterocyclic Synthesis and Chemical Properties
This compound is part of a broader class of chemicals explored for their utility in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities. Research in this area often explores the reactivity of such compounds toward different nucleophiles to yield a variety of heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine, among others. These synthetic pathways are critical for developing new therapeutic agents with potential applications in treating various diseases (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Application in Photosynthetic Electron Transport Inhibition
Another significant application of compounds related to "4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide" involves their potential as inhibitors of photosynthetic electron transport. This line of research is particularly relevant in the development of herbicides. Certain derivatives have been synthesized and evaluated for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, showing inhibitory properties comparable to commercial herbicides. This research highlights the compound's role in developing new agricultural chemicals (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).
Antitumor Activity
Compounds incorporating the thiophene and pyrazine moieties have also been evaluated for their antitumor activities. Research in this domain focuses on synthesizing new derivatives and assessing their efficacy against various cancer cell lines, such as hepatocellular carcinoma. This research underscores the potential of such compounds in the development of new anticancer drugs, with some derivatives showing promising activity in preliminary screenings (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial and Anti-HCV Agents
Further research into thiophene-based carboxamide derivatives, including structures similar to "this compound", has explored their antimicrobial and anti-HCV (Hepatitis C virus) properties. These studies aim to identify new therapeutic agents by synthesizing various derivatives and testing their efficacy against microbial pathogens and the HCV, contributing valuable insights into potential treatments for infections and virus-induced diseases (Rizk, Shaaban, & Abdel Wahab, 2017).
Mechanism of Action
Target of Action
The compound “4-methyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide” is a synthetic derivative of thiophene and thiazole . Thiophene and thiazole derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Mode of Action
These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Biochemical Pathways
It is known that thiophene and thiazole derivatives can affect a wide range of biological and physiological functions .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiophene and thiazole derivatives have been reported to possess a wide range of therapeutic properties .
Action Environment
The solubility of thiazole in various solvents suggests that its action could potentially be influenced by the solvent environment .
Future Directions
Properties
IUPAC Name |
4-methyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c1-9-13(21-8-18-9)14(19)17-7-10-12(16-5-4-15-10)11-3-2-6-20-11/h2-6,8H,7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAYEIZVZOMBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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